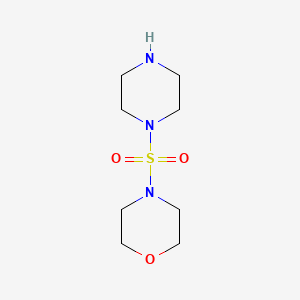

4-(Piperazine-1-sulfonyl)-morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Piperazine-1-sulfonyl)-morpholine, also known as 4-PSM, is an organic compound with a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology. 4-PSM has been used for various purposes, such as to study the mechanism of action of drugs, to study the effects of drugs on biochemical and physiological processes, and to develop new drugs.

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

A study by Selvakumar et al. (2018) explored the synthesis of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives, revealing one of the sulfonamide derivatives showing three-fold higher antiviral activity than Ribavirin against avian paramyxo virus (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Antimicrobial Activity

Awad (2000) synthesized novel azo-sulfa drugs incorporating piperidino-, morpholino-, and piperazino-dithiocarbamyl-azo dyes, which exhibited remarkable antimicrobial activity through the interaction with metal salts, indicating their potential in combating microbial infections (Awad, 2000).

Pharmaceutical Applications

The pharmaceutical applications of piperazine and morpholine derivatives were summarized by Mohammed et al. (2015), highlighting their broad spectrum of activities and the development of new synthetic methods for their derivatives, underscoring their significant role in medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Synthesis of Novel Heterocycles

Patil et al. (2017) introduced a versatile de novo synthesis of morpholine and piperazine rings using multicomponent reaction chemistry, enabling the generation of highly substituted derivatives for scaffold synthesis strategies. This method fulfills the demand for novel building blocks in organic and medicinal chemistry (Patil, Madhavachary, Kurpiewska, Kalinowska‐Tłuścik, & Dömling, 2017).

Antibiotic Modulation Activity

Oliveira et al. (2015) investigated the modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria and fungi, demonstrating its ability to enhance the efficacy of conventional antibiotics, thus offering a promising strategy for combating antibiotic resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).

Mécanisme D'action

Target of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Without specific studies on “4-(Piperazine-1-sulfonyl)-morpholine”, it’s difficult to determine its exact mode of action. Piperazine derivatives often work by interacting with protein targets in the body, leading to changes in cellular function .

Biochemical Pathways

Piperazine derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Piperazine derivatives are generally well absorbed in the gastrointestinal tract and show linear pharmacokinetics .

Propriétés

IUPAC Name |

4-piperazin-1-ylsulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3S/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOAAJLZOUGPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)

![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)

![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)

![N-[2-(5-Oxopyrrolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2576684.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2576689.png)

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)